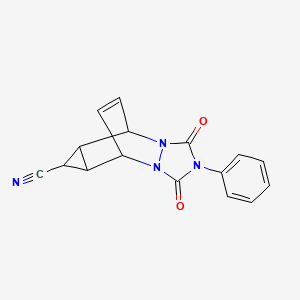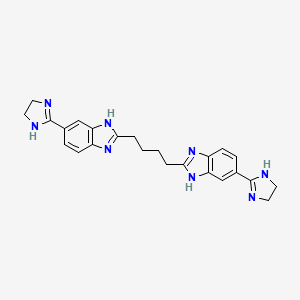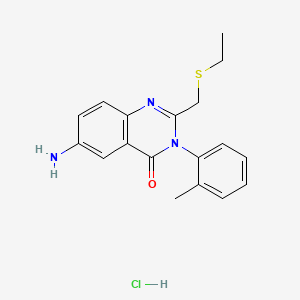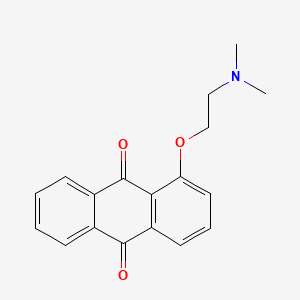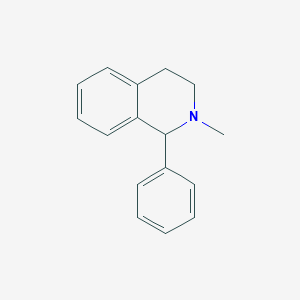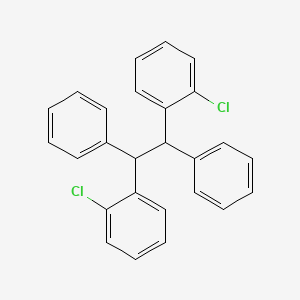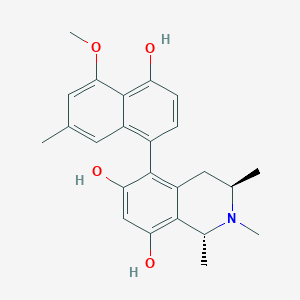
Ancistrocongoline A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ancistrocongoline A is a naphthylisoquinoline alkaloid isolated from the leaves of the Ancistrocladus liana, a plant native to the rainforests of the Central region of the Democratic Republic of the Congo. This compound belongs to a unique class of natural products known for their diverse biological activities, including antiprotozoal, antileukemic, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ancistrocongoline A involves several steps, starting with the formation of the naphthylisoquinoline core. This process typically includes:
Condensation Reactions: The initial step involves the condensation of a naphthalene derivative with an isoquinoline precursor under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the naphthylisoquinoline skeleton.
Functional Group Modifications:
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for its production in the future .
Análisis De Reacciones Químicas
Types of Reactions
Ancistrocongoline A undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds or the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like methyl iodide and sodium hydroxide are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .
Aplicaciones Científicas De Investigación
Ancistrocongoline A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of naphthylisoquinoline alkaloids.
Biology: Investigated for its potential as an antiprotozoal agent, particularly against malaria and African sleeping sickness.
Medicine: Studied for its antileukemic properties and potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of Ancistrocongoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: this compound may inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes.
Interfering with DNA: The compound may intercalate into DNA, preventing replication and transcription.
Modulating Signaling Pathways: This compound may affect various signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparación Con Compuestos Similares
Ancistrocongoline A is part of a broader class of naphthylisoquinoline alkaloids, which includes compounds such as:
Ancistrolikokines: Known for their antiausterity activities against pancreatic cancer cells.
Mbandakamines: Exhibiting pronounced activities against malaria and African sleeping sickness.
Ikelacongolines: Displaying antiprotozoal properties .
Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
455255-21-7 |
|---|---|
Fórmula molecular |
C24H27NO4 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)21(9-12)29-5)23-17-10-13(2)25(4)14(3)22(17)19(27)11-20(23)28/h6-9,11,13-14,26-28H,10H2,1-5H3/t13-,14-/m1/s1 |
Clave InChI |
GWJJRDKEDFSIDL-ZIAGYGMSSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
SMILES canónico |
CC1CC2=C(C(=CC(=C2C(N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
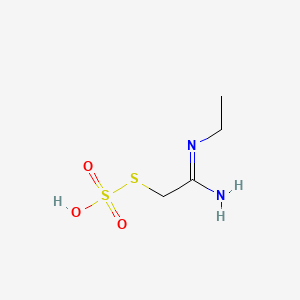
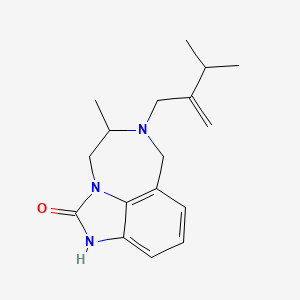
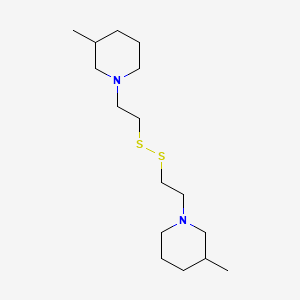
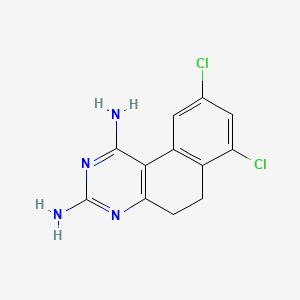
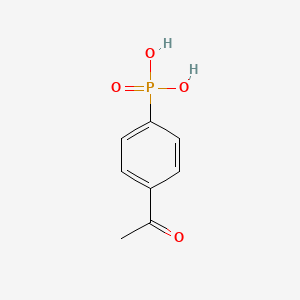
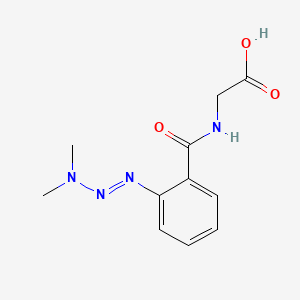
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)
